molecular formula C13H8BrNO B11774068 5-Bromo-3-phenylbenzo[D]isoxazole

5-Bromo-3-phenylbenzo[D]isoxazole

Cat. No.: B11774068
M. Wt: 274.11 g/mol
InChI Key: ZYDWHXNSRCABGV-UHFFFAOYSA-N
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Description

5-Bromo-3-phenylbenzo[D]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

The synthesis of 5-Bromo-3-phenylbenzo[D]isoxazole can be achieved through various methods. One common approach involves the cyclization of β-nitro ketones in the presence of hydrohalic acids . Another method is the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . These reactions typically require specific catalysts and conditions to proceed efficiently.

Chemical Reactions Analysis

5-Bromo-3-phenylbenzo[D]isoxazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

5-Bromo-3-phenylbenzo[D]isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-phenylbenzo[D]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

5-Bromo-3-phenylbenzo[D]isoxazole can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-3-phenyl-1,2-benzoxazole

InChI

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-8H

InChI Key

ZYDWHXNSRCABGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)Br

Origin of Product

United States

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